molecular formula C10H10N2O B6263947 rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 2227828-82-0

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B6263947
CAS No.: 2227828-82-0
M. Wt: 174.2
InChI Key:
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Description

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is a complex organic compound characterized by its unique bicyclic structure and the presence of a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing a furan ring and an azabicyclohexane moiety. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, along with appropriate solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[310]hexane-1-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its bicyclic structure and functional groups make it a candidate for binding studies with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile depends on its interaction with specific molecular targets. The furan ring and nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carboxamide
  • (1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-methanol

Uniqueness

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential bioactivity compared to its analogs. The combination of the furan ring and the bicyclic structure also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

2227828-82-0

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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